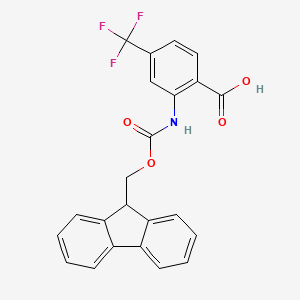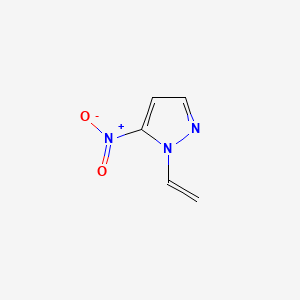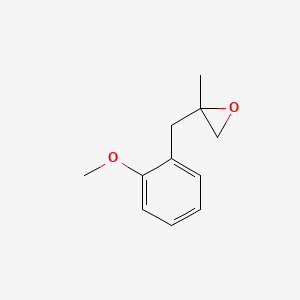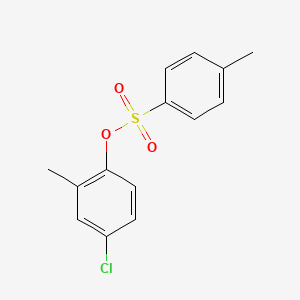![molecular formula C7H13NO B13562885 ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)
((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol: is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol typically involves the use of starting materials that can form the bicyclic structure through cyclization reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system. The nitrogen atom can be introduced through subsequent functionalization steps.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and functionalization processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its bicyclic structure can provide stability and specificity in drug-receptor interactions.
Industry: In the industrial sector, this compound can be used in the production of polymers or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism by which ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol exerts its effects depends on its interaction with molecular targets. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding or act as a nucleophile in enzymatic reactions. This allows the compound to modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptan-2-ol: A similar bicyclic compound with a hydroxyl group.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring.
Bicyclo[2.2.1]heptan-2-one: A ketone derivative of the bicyclic system.
Uniqueness: ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol is unique due to the presence of the nitrogen atom in the bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
[(1S,4S)-2-azabicyclo[2.2.1]heptan-4-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-5-7-2-1-6(3-7)8-4-7/h6,8-9H,1-5H2/t6-,7-/m0/s1 |
Clé InChI |
SSGYWJKDARVKID-BQBZGAKWSA-N |
SMILES isomérique |
C1C[C@@]2(C[C@H]1NC2)CO |
SMILES canonique |
C1CC2(CC1NC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



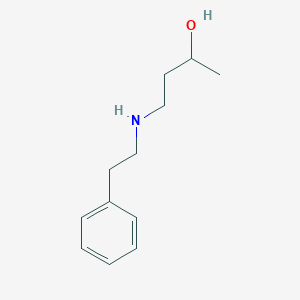
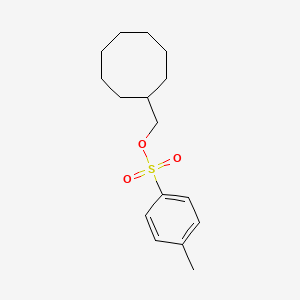
![2-[3-(Difluoromethyl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13562831.png)


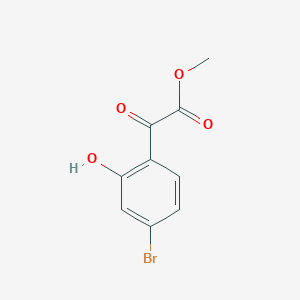
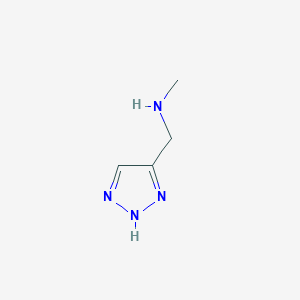
![2-((4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562860.png)
